Ozagrel hydrochloride

Description

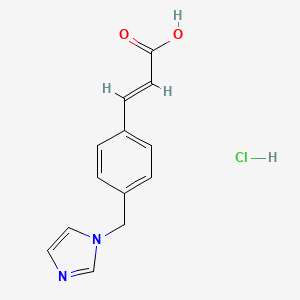

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFWBJJNNPGAM-IPZCTEOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045506 |

Source

|

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78712-43-3 |

Source

|

| Record name | Ozagrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ozagrel Hydrochloride: A Technical Guide to its Mechanism of Action

1. Executive Summary

Ozagrel hydrochloride is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical to the arachidonic acid cascade.[1][2][3] By blocking the synthesis of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, Ozagrel exerts significant antithrombotic and vasodilatory effects.[4][5][6] Its mechanism also involves the redirection of the precursor prostaglandin H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action restores a favorable balance between pro-thrombotic and anti-thrombotic factors.[4] These properties underpin its clinical application in improving outcomes for patients with ischemic stroke, cerebral thrombosis, and asthma.[2][4][7] This guide provides an in-depth examination of its molecular mechanism, supported by quantitative data and experimental methodologies.

2. Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase

The primary mechanism of this compound is the selective inhibition of thromboxane A2 (TXA2) synthase.[3] This enzyme is a key component of the eicosanoid biosynthesis pathway. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate, prostaglandin H2 (PGH2).

PGH2 serves as a substrate for several enzymes, including TXA2 synthase and prostacyclin (PGI2) synthase.

-

TXA2 Pathway: In platelets, TXA2 synthase metabolizes PGH2 into TXA2. TXA2 then acts as a potent vasoconstrictor and promoter of platelet aggregation, contributing to thrombus formation.[5][8]

-

PGI2 Pathway: In endothelial cells, PGI2 synthase converts PGH2 into PGI2 (prostacyclin), which has opposing effects: it is a strong vasodilator and inhibitor of platelet aggregation.[2][3]

This compound specifically binds to and inhibits TXA2 synthase, leading to a significant reduction in TXA2 production.[8] A crucial consequence of this inhibition is the shunting of the PGH2 substrate towards the PGI2 synthase pathway, resulting in an increased production of beneficial PGI2.[2][4] This rebalancing of the TXA2/PGI2 ratio is central to Ozagrel's therapeutic effects.

3. Pharmacodynamic Effects

Ozagrel's primary mechanism translates into several significant downstream pharmacodynamic effects.

-

Anti-platelet and Antithrombotic Activity: By drastically reducing TXA2 levels, Ozagrel inhibits platelet activation and aggregation, which is a critical step in the formation of blood clots.[4][6] This makes it effective in treating and preventing thrombotic disorders.[6]

-

Vasodilation and Improved Microcirculation: The combined effect of decreased TXA2 (a vasoconstrictor) and increased PGI2 (a vasodilator) leads to the relaxation of blood vessels.[5][8] This improves blood flow, enhances microcirculation in tissues like the brain, and helps restore oxygen supply, which is particularly critical in ischemic conditions.[4]

-

Anti-inflammatory and Cytoprotective Effects: Beyond its vascular effects, Ozagrel exhibits anti-inflammatory properties.[2][8] In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.[2] It also provides hepatoprotective effects by inhibiting the expression of cell death-related genes like Jun, Fos, and CHOP.[1][9] Furthermore, Ozagrel has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14), a key enzyme in cellular stress and inflammatory responses.[10]

4. Quantitative Pharmacological Data

The activity of Ozagrel has been quantified in various in vitro and in vivo models, demonstrating its potency and efficacy.

| Parameter | Value | Model System | Reference |

| IC₅₀ for TXA2 Synthase | 11 nM | Rabbit Platelets | [2][3] |

| IC₅₀ for Platelet Aggregation | 53.12 µM | Arachidonic Acid-Induced | [2] |

| Species | Model | Dosage | Key Outcomes | Reference |

| Rat | Ischemia-reperfusion of middle cerebral artery | 3 mg/kg | Decreased area and volume of cortical infarction; suppressed neurological deficits. | [3] |

| Rat | L-Methionine-induced endothelial dysfunction | 10-20 mg/kg, p.o. daily | Improved endothelial dysfunction; reduced cerebral TBARS; decreased TNF-α and IL-6. | [2] |

| Guinea Pig | Oleic acid-induced lung injury | 80 mg/kg, i.v. | Attenuated lung injury; decreased monocyte chemoattractant protein-1 and IL-8 mRNA expression. | [2] |

| Mouse | Acetaminophen overdose-induced liver injury | 200 mg/kg | Attenuated mortality, hepatic necrosis, and DNA fragmentation; inhibited expression of Jun, Fos, and CHOP. | [1][9] |

| Condition | Dosage | Duration | Key Outcomes | Reference |

| Stable Asthma | 200 mg, twice daily | 4 weeks | Morning Peak Expiratory Flow (PEF) significantly increased from 313.5 L/min to 340.0 L/min. | [7] |

| Acute Ischemic Stroke | Standard clinical dose | In-hospital | In Ozagrel monotherapy group (n=99), patients with mild symptoms (m-RS 0-1) increased from 15% to 45%. Significant improvement in NIHSS scores. | [11] |

5. Key Experimental Protocols

The characterization of Ozagrel's mechanism and effects relies on established preclinical and clinical research models.

5.1. Protocol: Evaluation of Hepatoprotective Effects in an Acetaminophen Overdose Model This protocol was adapted from a study investigating Ozagrel's effects on drug-induced liver injury.[9]

-

Model Induction: Male ICR mice are administered a hepatotoxic intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.

-

Treatment: A separate cohort of mice receives this compound (200 mg/kg) 30 minutes following the APAP injection.

-

Evaluation Parameters:

-

Mortality: Survival rates are monitored over a set period.

-

Biochemical Analysis: Serum is collected to measure alanine aminotransferase (ALT) levels as a marker of liver damage.

-

Histopathology: Liver tissues are harvested, fixed, and stained (e.g., with H&E) to assess the extent of centrilobular necrosis and hemorrhaging.

-

Molecular Analysis: Hepatic tissue is analyzed for DNA fragmentation (a marker of apoptosis), total glutathione content, and mRNA expression levels of key cell death-related genes (e.g., Jun, Fos, CHOP) via qPCR.[9]

-

5.2. Protocol: Assessment of Anti-Asthmatic Effects in a Clinical Setting This protocol is based on a randomized, placebo-controlled, single-blinded study in stable asthmatics.[7]

-

Patient Population: 70 stable asthmatic patients currently receiving beclomethasone dipropionate inhalation therapy (800 µ g/day ).

-

Randomization: Patients are randomly assigned to one of two groups:

-

Ozagrel Group (n=35): Receives oral this compound (200 mg twice a day).

-

Placebo Group (n=35): Receives a matching placebo.

-

-

Treatment Duration: 4 weeks.

-

Primary Endpoint: The primary efficacy measure is the change in morning and evening Peak Expiratory Flow (PEF), measured daily by the patients.

-

Analysis: The change in PEF from baseline is compared between the Ozagrel and placebo groups at weekly intervals over the 4-week study period.[7]

This compound's mechanism of action is centered on the selective inhibition of thromboxane A2 synthase. This targeted action not only curtails the production of the pro-thrombotic and vasoconstrictive agent TXA2 but also beneficially increases levels of the anti-thrombotic and vasodilatory mediator PGI2. This dual effect, complemented by anti-inflammatory and cytoprotective properties, provides a robust pharmacological basis for its use in the management of ischemic and inflammatory conditions. For drug development professionals, Ozagrel serves as a successful example of a targeted therapy that modulates a critical enzymatic chokepoint in a key physiological cascade.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. What is this compound Hydrate used for? [synapse.patsnap.com]

- 6. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 9. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]

Ozagrel Hydrochloride: A Deep Dive into Thromboxane A2 Synthase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, represents a targeted therapeutic approach in the management of thrombotic and vasospastic conditions. By specifically targeting the final enzymatic step in the synthesis of the potent platelet agonist and vasoconstrictor, TXA2, Ozagrel offers a distinct mechanism of action with significant implications for cardiovascular and cerebrovascular diseases. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound is a highly selective and orally active inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1] This inhibition is the cornerstone of its therapeutic effects. By blocking the production of TXA2, Ozagrel effectively reduces platelet aggregation and vasoconstriction, two key processes in the pathophysiology of thrombosis and vasospasm.[2]

A notable consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, particularly prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4] This dual action of reducing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one underscores the therapeutic potential of Ozagrel.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of Ozagrel

| Parameter | Species/System | Value | Reference(s) |

| IC50 (TXA2 Synthase) | Rabbit Platelets | 11 nM | [5] |

| IC50 (TXA2 Synthase) | Imidazole & Pyridine Derivatives | 1.1 x 10⁻⁸ M & 3 x 10⁻⁹ M | [6] |

| IC50 (Platelet Aggregation) | Arachidonic Acid-induced | 53.12 µM | [1] |

| ID50 (Blood TXA2 Generation) | Rat (oral) | 0.3 mg/kg | [7] |

| ID50 (Platelet Aggregation) | Rat (oral, Arachidonic Acid-induced) | 0.92 mg/kg | [7] |

| ED50 (Thrombosis) | Rat (intravenous) | 0.066 mg/kg | [7] |

Table 2: Pharmacokinetic Parameters of Ozagrel in Animals

| Parameter | Species | Dose | Route | Value | Reference(s) |

| Terminal Half-life (t1/2β) | Rat | 15 mg/kg | IV | 0.173 h | [8] |

| Terminal Half-life (t1/2β) | Rat | 45 mg/kg | IV | 0.160 h | [8] |

| Tmax | Rabbit | 50 mg & 200 mg | Rectal | 20 min | [9] |

| Bioavailability | Rabbit | 50 mg & 200 mg | Rectal | 100% | [9] |

Table 3: Clinical Efficacy of Ozagrel in Human Studies

| Indication | Study Design | Key Finding | Reference(s) |

| Acute Ischemic Stroke | Meta-analysis of RCTs | Significant improvement in neurological impairment (MESSS MD = -4.17). | [2][8] |

| Acute Ischemic Stroke | Meta-analysis of RCTs | Doses of 80 and 160 mg/day showed increased improvement in neurological impairment. | [2][8] |

| Aneurysmal Subarachnoid Hemorrhage | Retrospective analysis | 71.4% of patients with preoperative angiographic vasospasm showed improvement after Ozagrel administration. | [9] |

| Aneurysmal Subarachnoid Hemorrhage | Retrospective analysis | Favorable outcome at discharge in 85.7% of patients receiving Ozagrel. | [9] |

| Cerebral Vasospasm after SAH | Comparative Study | Combination with fasudil was significantly more effective in reducing low-density areas on CT scans compared to Ozagrel alone. | [10] |

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of Ozagrel on TXA2 synthase.

1. Enzyme and Substrate Preparation:

-

Enzyme Source: Microsomal fractions from human or horse platelets are commonly used as a source of thromboxane A2 synthase.[11] The protein concentration of the microsomal preparation should be determined using a standard method like the Bradford assay.

-

Substrate: Prostaglandin H2 (PGH2) is the direct substrate for TXA2 synthase. PGH2 is unstable and should be prepared fresh or stored appropriately.[12]

2. Assay Procedure:

-

In a reaction tube, combine the microsomal enzyme preparation with a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Add the test compound (this compound) at various concentrations. A vehicle control (without the inhibitor) should be run in parallel.

-

Pre-incubate the enzyme and inhibitor for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding a known concentration of PGH2.

-

Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution, such as a cold solution of ferric chloride or citric acid.

3. Detection of Thromboxane B2 (TXB2):

-

TXA2 is highly unstable and rapidly hydrolyzes to the more stable Thromboxane B2 (TXB2). Therefore, the activity of TXA2 synthase is indirectly measured by quantifying the amount of TXB2 produced.

-

TXB2 levels can be quantified using a validated method such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Ozagrel compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Platelet Aggregation Assay (Arachidonic Acid-Induced)

This protocol outlines a method to assess the functional effect of Ozagrel on platelet aggregation induced by arachidonic acid, the precursor of TXA2.

1. Sample Preparation:

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.

2. Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

Place a small stir bar in a cuvette containing the PRP and pre-warm to 37°C in an aggregometer.

-

Add the test compound (this compound) at various concentrations to the PRP and incubate for a few minutes. A vehicle control should be run in parallel.

-

Initiate platelet aggregation by adding a solution of arachidonic acid to the PRP.

-

Record the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmittance.

3. Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of Ozagrel and the vehicle control.

-

Calculate the percentage of inhibition of platelet aggregation for each Ozagrel concentration.

-

Determine the IC50 value for the inhibition of platelet aggregation by plotting the percentage of inhibition against the logarithm of the Ozagrel concentration.

Visualizations

Signaling Pathway of Thromboxane A2 and Inhibition by Ozagrel

Caption: Thromboxane A2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Ozagrel Evaluation

Caption: A typical experimental workflow for the evaluation of a thromboxane A2 synthase inhibitor.

Logical Relationship of Ozagrel's Therapeutic Action

Caption: Logical flow from Ozagrel administration to its therapeutic effects.

Conclusion

This compound's targeted inhibition of thromboxane A2 synthase provides a well-defined mechanism for its anti-platelet and vasodilatory effects. The quantitative data from in vitro, animal, and clinical studies support its therapeutic potential in conditions characterized by excessive TXA2 production and platelet activation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of TXA2 synthase inhibitors. The visualizations of the signaling pathway, experimental workflow, and logical relationships serve to clarify the complex pharmacology of Ozagrel and its place in modern therapeutics. This in-depth technical guide is intended to be a valuable resource for researchers and drug development professionals working to advance the understanding and application of this important class of therapeutic agents.

References

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. Thromboxane A2 synthase activity in platelet free human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]

- 4. selleckchem.com [selleckchem.com]

- 5. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uh-ir.tdl.org [uh-ir.tdl.org]

- 7. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmv.org [mmv.org]

- 11. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Ozagrel Hydrochloride for Ischemic Stroke Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, characterized by the disruption of cerebral blood flow, stands as a leading cause of mortality and long-term disability worldwide.[1] The pathophysiology is complex, involving excitotoxicity, oxidative stress, and neuroinflammation.[1] A critical event in the acute phase of ischemic stroke is the activation of platelets, which release neurotoxic and thrombogenic agents, exacerbating brain damage.[2][3] Central to this process is Thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4][5]

Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 synthase, the enzyme responsible for TXA2 production.[4][6] By targeting this key pathological mediator, Ozagrel has been investigated as a therapeutic agent to mitigate the downstream consequences of cerebral ischemia. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental protocols used in its evaluation for the treatment of ischemic stroke.

Core Mechanism of Action

Ozagrel's primary pharmacological effect is the selective inhibition of Thromboxane A2 (TXA2) synthase.[4][5] This enzyme converts the prostaglandin endoperoxide (PGH2) into TXA2. By blocking this step, Ozagrel not only decreases the production of pro-thrombotic and vasoconstrictive TXA2 but also redirects the metabolic pathway of PGH2.[5] This shunting effect leads to an increased synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] This dual action—reducing TXA2 while increasing PGI2—underpins its therapeutic potential in ischemic conditions.

Beyond its effects on thrombosis and vascular tone, Ozagrel exhibits neuroprotective properties through anti-inflammatory and antioxidant pathways. Studies have shown it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 and decrease oxidative stress markers in the brain.[7]

Preclinical Research

The efficacy of Ozagrel has been extensively evaluated in various animal models of ischemic stroke, which are crucial for understanding its neuroprotective effects and translational potential.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: This is the most widely used model to simulate focal ischemic stroke in rodents.[1][8]

-

Procedure: A filament is introduced via the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a set duration (e.g., 2 hours) before the filament is withdrawn to allow for reperfusion.[9]

-

Assessment: Twenty-four hours after reperfusion, the animal is euthanized. The brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct area and volume.[9] Neurological deficits are scored at various time points using standardized scales.

Microthrombosis Model: This model is used to simulate lacunar infarctions.

-

Procedure: Microthrombosis is induced by injecting a thrombotic agent, such as sodium laurate, into the internal carotid artery.[9]

-

Assessment: Neurological deficits are evaluated on subsequent days to determine the extent of the ischemic injury.[9]

Key Preclinical Findings

Preclinical studies have consistently demonstrated the efficacy of Ozagrel in reducing ischemic brain injury. These studies provide the foundational data for its mechanism and effective dosing.

| Parameter | Value | Species / Model | Citation |

| TXA2 Synthase Inhibition (IC50) | 11 nM | Rabbit Platelets | [6][7] |

| Platelet Aggregation Inhibition (IC50) | 53.12 µM | Arachidonic Acid-Induced | [7] |

| Blood TXA2 Generation Inhibition (ID50) | 0.3 mg/kg (oral) | Rat | [10] |

| Therapeutic Dose | 3 mg/kg (i.v.) | Rat MCAO Model | [6][9] |

| Outcome of Therapeutic Dose | Decreased cortical infarction area and volume | Rat MCAO Model | [6][9] |

Table 1: Summary of Quantitative Preclinical Data for this compound.

Clinical Research

The translation of preclinical findings into clinical practice has been evaluated through numerous randomized controlled trials (RCTs) and subsequent meta-analyses, primarily in patients with acute noncardioembolic ischemic stroke.

Clinical Trial Protocols

-

Study Population: Patients diagnosed with acute noncardioembolic ischemic stroke, typically atherothrombotic or lacunar subtypes, within a specified time window from symptom onset (e.g., 24 hours to 5 days).[11][12]

-

Inclusion Criteria: Common criteria include age ≥20 years, presence of motor dysfunction, and a specific range of consciousness level (e.g., Japan Coma Scale 0-3).[12]

-

Exclusion Criteria: Patients with embolic or hemorrhagic stroke, severe complications (e.g., heart failure, cirrhosis), or those receiving other specific antithrombotic or fibrinolytic agents are typically excluded.[11][12]

-

Dosage Regimen: A common intravenous dosage is 80 mg administered twice daily for a period of up to 14 days.[5]

-

Primary Endpoints: Neurological function is assessed using the National Institutes of Health Stroke Scale (NIHSS). Functional outcome and disability are measured by the modified Rankin Scale (mRS).[5][11]

Key Clinical Findings

Meta-analyses of RCTs have shown that Ozagrel is effective in improving neurological impairment in the acute phase of ischemic stroke.[2][3] However, the evidence for its impact on long-term death or disability remains limited.[2][3]

| Outcome | Metric | Result (95% Confidence Interval) | P-value | Citation |

| Neurological Impairment | Mean Difference (MD) on MESSS¹ | -4.17 (-4.95 to -3.40) | <0.00001 | [2][3][13] |

| Death at End of Follow-up | Relative Risk (RR) | 0.67 (0.11 to 4.04) | 0.67 | [2][3][13] |

Table 2: Summary of Meta-Analysis of Ozagrel in Acute Ischemic Stroke. ¹Modified Edinburgh-Scandinavian Stroke Scale.

Specific studies have quantified the improvement in NIHSS scores. For instance, a retrospective study observed significant neurological recovery with Ozagrel monotherapy in both lacunar and atherothrombotic infarction subtypes.[11]

| Stroke Subtype | N | Baseline NIHSS (Mean) | Post-treatment NIHSS (Mean) | Improvement | P-value | Citation |

| Lacunar Infarction (LI) | 76 | 3.6 | 2.2 | -1.4 | <0.0001 | [11] |

| Atherothrombotic Infarction (ATI) | 23 | 4.4 | 2.0 | -2.4 | <0.001 | [11] |

Table 3: Example of NIHSS Improvement with Ozagrel Monotherapy from a Retrospective Study.

Importantly, the incidence of severe adverse events, such as digestive hemorrhage or hemorrhagic stroke, was not significantly different between Ozagrel and control groups in large analyses.[2][3]

Pharmacokinetics and Pharmacodynamics

Understanding the PK/PD profile of Ozagrel is essential for optimizing therapeutic regimens. Studies in animal models provide key insights into its absorption, distribution, metabolism, and pharmacological effect over time.

| Parameter | Value | Species | Administration Route | Citation |

| Onset of Action | < 30 minutes | Rabbit | IV, Oral, Rectal | [14] |

| Tmax (Rectal) | 20 minutes | Rabbit | Rectal | [14] |

| Bioavailability (Rectal) | 100% | Rabbit | Rectal | [14] |

| IC50 (TXB2 Inhibition) | 56.0 ng/mL | Rabbit | - | [14] |

| Emax (TXB2 Inhibition) | 94% | Rabbit | - | [14] |

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Ozagrel from a Rabbit Study.

Summary and Future Directions

This compound has a well-defined mechanism of action, selectively inhibiting TXA2 synthase to reduce platelet aggregation and vasoconstriction while promoting vasodilation. Preclinical data strongly support its neuroprotective effects in models of ischemic stroke.

Clinical evidence confirms that Ozagrel is effective for improving neurological impairment in the acute phase of noncardioembolic ischemic stroke.[2][11] However, its benefit for reducing long-term death or disability has not been conclusively established, highlighting a critical area for future research.[2][3] The safety profile of Ozagrel appears comparable to control treatments, with no significant increase in major bleeding events.[2][3]

Future research should focus on large-scale, high-quality randomized controlled trials to definitively assess the long-term efficacy of Ozagrel.[2] Furthermore, exploring its potential in combination with other neuroprotective agents or thrombolytics could open new avenues for enhancing therapeutic outcomes in ischemic stroke patients.[5][11]

References

- 1. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 5. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozagrel Hydrochloride: A Technical Guide to its Vasodilatory Action in Cerebral Arteries

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, presents a compelling therapeutic avenue for cerebrovascular disorders characterized by vasoconstriction, such as cerebral vasospasm following subarachnoid hemorrhage and ischemic stroke. By potently inhibiting the synthesis of the potent vasoconstrictor TXA2, this compound tips the balance towards vasodilation, primarily through the unopposed action of prostacyclin (PGI2). This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to the vasodilatory properties of this compound in cerebral arteries.

Core Mechanism of Action: Shifting the Prostanoid Balance

This compound's primary pharmacological action is the selective inhibition of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[2] By blocking TXA2 production, this compound indirectly redirects PGH2 metabolism towards the synthesis of other prostanoids, most notably prostacyclin (PGI2) by prostacyclin synthase in the vascular endothelium.[3] PGI2 is a potent vasodilator and inhibitor of platelet aggregation.[3] This shift in the thromboxane-prostacyclin balance is the cornerstone of this compound's vasodilatory effect on cerebral arteries.[3]

Signaling Pathways

The vasodilatory effect of this compound is a consequence of modulating two opposing signaling pathways in vascular smooth muscle cells (VSMCs): the vasoconstrictive TXA2 pathway and the vasodilatory PGI2 pathway.

Quantitative Data on Vasodilatory Effects

The vasodilatory effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Preclinical Efficacy of this compound

| Animal Model | Dosage | Key Findings | Reference |

| Rabbit Platelets | IC50: 11 nM | Potent inhibition of TXA2 synthase. | [1] |

| Rat Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Decreased area and volume of cortical infarction. | [4] |

| Rat MCAO | 10 mg/kg | Prevented cerebral edema and reduced infarct size. | [5] |

| Conscious Cerebral Ischemia-Reperfusion (Mouse) | Not specified | Improved reduced spontaneous locomotor activity and motor coordination. | [3] |

| Conscious Cerebral Ischemia-Reperfusion (SHR) | Not specified | Suppressed the decrease in specific gravity of brain tissue (edema). | [3] |

| Middle Cerebral Artery Occlusion-Reperfusion (Cat) | Not specified | Recovered the postischemic decrease in cortical PO2. | [3] |

Table 2: Clinical Efficacy of this compound

| Patient Population | Dosage | Key Findings | Reference |

| Lacunar Infarction | 80 mg, i.v., twice daily for 2 weeks | Significantly increased cerebral blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. | [6] |

| Acute Ischemic Stroke | 80 mg and 160 mg per day | Both doses showed improvement in neurological impairment. | [7] |

| Aneurysmal Subarachnoid Hemorrhage | 40 mg to 80 mg | Used as a rescue treatment for cerebral artery occlusion during coil embolization. | [8] |

| Aneurysmal Subarachnoid Hemorrhage | Not specified | Improved preoperative angiographic vasospasm. | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to study the effects of this compound on cerebral vasodilation.

Suture-Induced Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal cerebral ischemia.

Protocol Details:

-

Anesthesia: The rat is anesthetized, typically with an inhalational anesthetic.

-

Surgical Preparation: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

Vessel Ligation: The distal ECA is ligated.

-

Suture Insertion: A small incision is made in the ECA stump, and a specialized monofilament suture is inserted.

-

MCA Occlusion: The suture is advanced through the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

Occlusion Duration: The suture is left in place for a predetermined period (e.g., 2 hours) to induce ischemia.[4]

-

Reperfusion: The suture is withdrawn to allow blood flow to return to the MCA territory.

-

Post-operative Care: The incision is closed, and the animal is monitored for recovery. Neurological deficit scoring is performed at various time points.

Experimental Subarachnoid Hemorrhage (SAH) in Rabbits

This model is used to induce cerebral vasospasm.

Protocol Details:

-

Anesthesia: The rabbit is anesthetized.

-

Blood Collection: A sample of autologous arterial blood is collected.

-

Cisterna Magna Puncture: The rabbit is placed in a stereotaxic frame, and a needle is inserted into the cisterna magna.

-

Blood Injection: The collected blood is slowly injected into the subarachnoid space.

-

Monitoring and Assessment: At specified time points after SAH induction, cerebral angiography is performed to measure the diameter of cerebral arteries, typically the basilar artery, to assess the degree of vasospasm.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for improving cerebral vasodilation, primarily through its selective inhibition of thromboxane A2 synthase. The redirection of prostaglandin metabolism towards the vasodilatory prostacyclin pathway provides a robust mechanism for its efficacy in preclinical models of cerebral ischemia and vasospasm, with supportive data from clinical studies.

Future research should focus on elucidating the precise dose-response relationship of this compound on cerebral artery diameter and blood flow velocity in various patient populations. Furthermore, large-scale, randomized controlled trials are warranted to definitively establish its efficacy and safety in the treatment of acute ischemic stroke and the prevention and treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage. The development of novel delivery systems to enhance its bioavailability and target specificity could further improve its therapeutic index.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 3. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effect of CV-4151 (Isbogrel), a thromboxane A2 synthase inhibitor, in a rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sodium ozagrel on hemostatic markers and cerebral blood flow in lacunar infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. remedypublications.com [remedypublications.com]

Neuroprotective Effects of Ozagrel Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, has demonstrated significant neuroprotective effects in various preclinical and clinical studies of cerebral ischemia. Its primary mechanism of action involves the inhibition of TXA2 production, a potent vasoconstrictor and promoter of platelet aggregation, while simultaneously increasing the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action improves cerebral blood flow, reduces thrombosis, and mitigates the downstream inflammatory and oxidative stress cascades associated with ischemic brain injury. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from experimental studies, outlining experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action

This compound's neuroprotective effects stem from its selective inhibition of thromboxane A2 (TXA2) synthase.[1][2][3][4][5] This inhibition leads to a decrease in the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[4][5] Concurrently, the precursor prostaglandin endoperoxides are shunted towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][6] This rebalancing of the TXA2/PGI2 ratio is central to Ozagrel's therapeutic effects in ischemic stroke.[1][6]

The downstream consequences of this primary action are multifaceted and contribute to its neuroprotective profile:

-

Improved Cerebral Blood Flow: By reducing vasoconstriction and promoting vasodilation, Ozagrel helps to restore and maintain blood flow to ischemic brain regions.[1][6]

-

Anti-platelet Aggregation: Inhibition of TXA2-mediated platelet aggregation prevents the formation and growth of thrombi, a key pathological feature of ischemic stroke.[4][5][7]

-

Anti-inflammatory Effects: Ozagrel has been shown to attenuate neuroinflammation by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8]

-

Reduction of Oxidative Stress: The drug mitigates oxidative damage by decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme.[8]

-

Amelioration of Endothelial Dysfunction: Ozagrel has been demonstrated to improve endothelial-dependent vasorelaxation, a critical factor in maintaining vascular health.[8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data on the efficacy of this compound from various experimental and clinical studies.

Table 1: Preclinical Efficacy of Ozagrel in Animal Models of Cerebral Ischemia

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| Infarct Volume | MCAO Rat | Ozagrel (3 mg/kg) | Vehicle | ↓ 45.3% | [9] |

| MCAO Rat (POC) | POC (10 mg/kg) | Vehicle | ↓ 61.4% | [8] | |

| Neurological Deficit Score | MCAO Rat | Ozagrel (3 mg/kg) | Vehicle | Improved | [9] |

| TNF-α Levels (pg/mL) | BCCAo Rat | Ozagrel (20 mg/kg) | Vehicle | ↓ | [8] |

| IL-6 Levels (pg/mL) | BCCAo Rat | Ozagrel (20 mg/kg) | Vehicle | ↓ | [8] |

| SOD Activity (U/mg protein) | MCAO Rat (POC) | POC (10 mg/kg) | 55.3 ± 4.1 | ↑ | [4] |

| MDA Levels (nmol/mg protein) | MCAO Rat (POC*) | POC (10 mg/kg) | 6.8 ± 0.5 | ↓ | [4] |

*POC: Paeonol-Ozagrel Conjugate

Table 2: Clinical Efficacy of Ozagrel in Acute Ischemic Stroke Patients

| Parameter | Study Population | Ozagrel Treatment | Control/Baseline | Outcome | Reference |

| Neurological Improvement (NIHSS) | Lacunar Infarction | Ozagrel Monotherapy | Pre-treatment: 3.6 | Post-treatment: 2.2 (p<0.0001) | [10] |

| Atherothrombotic Infarction | Ozagrel Monotherapy | Pre-treatment: 4.4 | Post-treatment: 2.0 (p<0.001) | [10] | |

| Neurological Impairment (MESSS) | Acute Ischemic Stroke | Ozagrel | Control | Mean Difference: -4.17 (p<0.00001) | [3][11] |

| Death or Disability (mRS) | Acute Ischemic Stroke | Ozagrel | Control | RR: 0.67 (Not Significant) | [3][11] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or chloral hydrate). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.

-

For reperfusion, the filament is withdrawn.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally or intravenously at the time of reperfusion or as per the study design.

-

Outcome Assessment:

-

Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted tissue remains white. The infarct volume is then calculated.[12]

-

Bilateral Common Carotid Artery Occlusion (BCCAo) Model in Rats

The BCCAo model is used to induce chronic cerebral hypoperfusion and vascular dementia.

-

Animal Preparation: As described for the MCAO model.

-

Surgical Procedure:

-

A ventral midline incision is made in the neck to expose both common carotid arteries.

-

The arteries are carefully separated from the vagus nerve.

-

A silk suture is passed around each CCA. For permanent occlusion, the sutures are tightly ligated.[3] For transient occlusion, the sutures can be passed through a polyethylene tube to allow for controlled occlusion and reperfusion.[1]

-

-

Drug Administration: this compound is typically administered orally for a specified period following the occlusion.

-

Outcome Assessment:

-

Cognitive Function: Assessed using behavioral tests such as the Morris water maze.

-

Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (SOD, MDA).

-

Histopathology: Brain sections are examined for neuronal damage.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Figure 1: Mechanism of Action of this compound.

Figure 2: Neuroprotective Cascade of Ozagrel in Cerebral Ischemia.

Figure 3: Experimental Workflow for Preclinical Evaluation.

Conclusion

This compound presents a compelling therapeutic strategy for the management of acute ischemic stroke. Its well-defined mechanism of action, centered on the modulation of the TXA2/PGI2 balance, leads to a cascade of neuroprotective effects including improved cerebral hemodynamics, and attenuation of neuroinflammation and oxidative stress. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in reducing neurological deficits. The experimental protocols outlined herein serve as a guide for future research aimed at further elucidating its neuroprotective mechanisms and optimizing its clinical application. The visualized signaling pathways offer a clear framework for understanding the molecular basis of Ozagrel's therapeutic benefits. Further research, particularly large-scale clinical trials, is warranted to fully establish its role in long-term functional recovery following ischemic stroke.

References

- 1. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]

- 2. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential [frontiersin.org]

- 5. karger.com [karger.com]

- 6. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Thromboxane A2 Receptor Stimulation Enhances [research.amanote.com]

- 8. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The phosphorylation state of eNOS modulates vascular reactivity and outcome of cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]

- 11. Prostacyclin Promotes Degenerative Pathology in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostacyclin mediates endothelial COX-2-dependent neuroprotective effects during excitotoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Ozagrel Hydrochloride in Neuroinflammation: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Ozagrel hydrochloride's role in neuroinflammation, targeting researchers, scientists, and professionals in drug development. It covers the core mechanism of action, summarizes key preclinical findings, and details relevant experimental protocols.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathophysiology of numerous neurological disorders, including ischemic stroke, vascular dementia, and traumatic brain injury.[1] This process is primarily mediated by glial cells—microglia and astrocytes—which, when activated, release a cascade of pro-inflammatory mediators.[2][3] this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that produces the potent pro-inflammatory and vasoconstrictive agent, TXA2.[4][5] By targeting TXA2 synthesis, this compound presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences on neuronal health. This guide synthesizes the current understanding of Ozagrel's mechanism, its effects on inflammatory pathways, and provides detailed methodologies for its investigation.

Mechanism of Action in Neuroinflammation

This compound's primary therapeutic effect stems from its selective and potent inhibition of Thromboxane A2 (TXA2) synthase.[4] This action disrupts a key signaling pathway that contributes to neuroinflammatory processes.

The Thromboxane A2 Signaling Cascade

Thromboxane A2 is a lipid mediator derived from arachidonic acid. In the CNS, its overproduction following injury or ischemia contributes to secondary neuronal damage through vasoconstriction and the potentiation of inflammatory responses.[6] Activated microglia are a principal source of brain-derived TXA2. The cascade begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. TXA2 synthase then metabolizes PGH2 into TXA2.

This compound specifically inhibits this final step. The resulting decrease in TXA2 levels leads to two key outcomes:

-

Reduced activation of the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor found on platelets, vascular smooth muscle cells, and glial cells.[3][7]

-

A potential "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory Prostacyclin (PGI2), which may offer additional neuroprotective effects.[6]

Activation of the TP receptor on microglia triggers downstream signaling cascades that are critical in the inflammatory response, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] These pathways lead to the transcriptional upregulation of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] By preventing the synthesis of the primary ligand (TXA2), this compound effectively dampens the activation of these potent neuroinflammatory signaling pathways.

Preclinical Evidence and Quantitative Data

The efficacy of this compound in mitigating neuroinflammation has been demonstrated in several preclinical models. A widely used model is the bilateral common carotid artery occlusion (BCCAO) in rats, which induces chronic cerebral hypoperfusion and mimics features of vascular dementia.[9]

Quantitative Effects on Inflammatory Markers

Studies using the BCCAO rat model have shown that Ozagrel administration significantly reduces the expression and levels of key pro-inflammatory cytokines in the brain.

| Parameter | Animal Model | This compound Dose | Effect on Inflammatory Marker | Reference |

| Brain TNF-α Level | Rat (BCCAO) | 10 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] |

| 20 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] | ||

| Brain IL-6 Level | Rat (BCCAO) | 10 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] |

| 20 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] | ||

| Brain TNF-α mRNA Expression | Rat (BCCAO) | 10 & 20 mg/kg, p.o. | Significant Amelioration of BCCAo-induced increase | [9] |

| Brain IL-6 mRNA Expression | Rat (BCCAO) | 10 & 20 mg/kg, p.o. | Significant Amelioration of BCCAo-induced increase | [9] |

| Thromboxane B2 | Human (Lacunar Infarction) | 80 mg, i.v. (twice daily) | Significant Decrease vs. pre-administration | [10] |

Effects on Glial Cell Activation

Neuroinflammation is characterized by the activation of microglia and astrocytes, a process known as gliosis. Activated microglia can be identified by morphological changes and the upregulation of markers like Ionized calcium-binding adapter molecule 1 (Iba1). Reactive astrocytes are identified by their hypertrophic morphology and increased expression of Glial Fibrillary Acidic Protein (GFAP). While preclinical studies report that Ozagrel ameliorates histopathological changes associated with neuroinflammation, specific quantitative data on the reduction of Iba1 and GFAP expression following Ozagrel treatment is not extensively detailed in the reviewed literature.[9][11] The protocols outlined in Section 4.4 provide the methodology to generate such quantitative data.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on neuroinflammation.

Bilateral Common Carotid Artery Occlusion (BCCAO) Rat Model

This surgical model induces chronic cerebral hypoperfusion, leading to cognitive impairment and neuroinflammation.[1]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)

-

Surgical tools (scalpel, forceps, retractors)

-

3/0 silk suture

-

Heating pad to maintain body temperature (37°C)

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia by pedal reflex.

-

Place the animal in a supine position on a heating pad.

-

Make a ventral midline cervical incision to expose the neck muscles.

-

Gently separate the muscles to locate the right and left common carotid arteries.

-

Carefully dissect each artery from the surrounding tissue and vagus nerve.

-

Securely ligate both common carotid arteries permanently with 3/0 silk sutures.

-

For sham-operated controls, perform the same surgical procedure without ligating the arteries.

-

Suture the incision and allow the animal to recover in a warm cage.

-

Administer post-operative analgesics as per institutional guidelines.

-

Ozagrel or vehicle treatment can be initiated post-surgery, typically for a period of 7 to 28 days.

Morris Water Maze (MWM) for Cognitive Assessment

The MWM test is used to assess spatial learning and memory, which are often impaired in models of vascular dementia.[9]

Materials:

-

Circular pool (approx. 1.5m diameter) filled with opaque water (23-25°C).

-

Submerged platform (hidden 1-2 cm below the water surface).

-

Visual cues placed around the pool.

-

Video tracking system and software.

Procedure:

-

Acquisition Phase (e.g., 4-5 consecutive days):

-

Each rat undergoes 4 trials per day.

-

For each trial, the rat is placed into the pool at one of four random starting positions.

-

The rat is allowed 60-120 seconds to find the hidden platform.

-

If the rat fails to find the platform, it is gently guided to it and allowed to remain there for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. This assesses memory retention.

-

Measurement of Cytokines (TNF-α, IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure protein levels in tissue homogenates.

Materials:

-

Brain tissue (e.g., hippocampus or cortex).

-

Lysis buffer with protease inhibitors.

-

Commercial ELISA kits for rat TNF-α and IL-6.

-

Microplate reader.

Procedure:

-

Homogenize the dissected brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant, which contains the soluble proteins.

-

Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a capture antibody.

-

Incubating to allow the cytokine to bind.

-

Washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate that reacts with the enzyme to produce a color change.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentration in each sample based on the standard curve and normalize to the total protein concentration.

Immunohistochemical (IHC) Analysis of Glial Activation

IHC is used to visualize and quantify the expression of cell-specific markers like Iba1 (microglia) and GFAP (astrocytes) in brain tissue sections.

Materials:

-

4% Paraformaldehyde (PFA) fixed, cryoprotected brain tissue.

-

Cryostat or microtome.

-

Phosphate-buffered saline (PBS).

-

Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100).

-

Primary antibodies (e.g., Rabbit anti-Iba1, Mouse anti-GFAP).

-

Fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Mouse Alexa Fluor 488).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Perfuse the animal with saline followed by 4% PFA.

-

Dissect the brain and post-fix overnight in 4% PFA, then cryoprotect in a 30% sucrose solution.

-

Cut 30-40 µm thick sections using a cryostat.

-

Wash the free-floating sections in PBS.

-

Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Incubate the sections with the primary antibody (or a cocktail of primary antibodies for double-labeling) diluted in blocking solution, typically overnight at 4°C.

-

Wash the sections thoroughly in PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.

-

Wash the sections in PBS.

-

Mount the sections onto glass slides and coverslip using a mounting medium containing DAPI to stain cell nuclei.

-

Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify the staining by measuring the integrated density of the fluorescent signal or by counting the number of Iba1-positive or GFAP-positive cells within a defined region of interest (ROI) using image analysis software (e.g., ImageJ).

-

Morphological analysis can also be performed to assess the activation state of the cells (e.g., ramified vs. amoeboid microglia).

-

Summary and Future Directions

This compound effectively mitigates neuroinflammation in preclinical models by inhibiting TXA2 synthase, thereby downregulating the activation of pro-inflammatory MAPK and NF-κB signaling pathways in the CNS. This leads to a reduction in key inflammatory cytokines such as TNF-α and IL-6. The provided protocols offer a robust framework for further investigation into its therapeutic potential.

Future research should focus on:

-

Directly quantifying the dose-dependent effects of Ozagrel on microglia and astrocyte activation markers (Iba1, GFAP) in various neuroinflammatory models.

-

Elucidating the specific roles of different MAPK isoforms (p38, ERK, JNK) in the anti-inflammatory action of Ozagrel in glial cells.

-

Evaluating the long-term efficacy of Ozagrel in improving cognitive outcomes and reducing neuronal loss in chronic models of neurodegeneration.

-

Exploring the therapeutic synergy of Ozagrel with other anti-inflammatory or neuroprotective agents.

References

- 1. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortical Expression of Glial Fibrillary Acidic Protein and Glutamine Synthetase is Decreased in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fasudil reduces GFAP expression after hypoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel automated morphological analysis of Iba1+ microglia using a deep learning assisted model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KCa3.1 Inhibition Switches the Astrocyte Phenotype during Astrogliosis Associated with Ischemic Stroke Via Endoplasmic Reticulum Stress and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparisons of quantitative approaches for assessing microglial morphology reveal inconsistencies, ecological fallacy, and a need for standardization - PMC [pmc.ncbi.nlm.nih.gov]

Ozagrel Hydrochloride: A Potential Therapeutic Avenue for Liver Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ozagrel hydrochloride, a selective thromboxane A₂ (TXA₂) synthase inhibitor, is an antiplatelet agent clinically utilized for conditions such as cerebral ischemia and bronchial asthma.[1][2] Its mechanism of action, which involves the inhibition of TXA₂ production and a subsequent increase in prostacyclin (PGI₂), confers anti-inflammatory, vasodilatory, and anti-platelet aggregation effects.[3][4] Emerging preclinical evidence suggests that these properties could be harnessed for the treatment of various forms of liver injury, a significant global health concern with limited therapeutic options. This technical guide provides a comprehensive overview of the existing preclinical data on this compound's potential in treating liver injury, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes.

Mechanism of Action in Liver Injury

Ozagrel's primary therapeutic effect stems from its selective inhibition of thromboxane A₂ synthase, leading to a reduction in TXA₂ levels.[5] TXA₂ is a potent mediator of inflammation, vasoconstriction, and platelet aggregation, all of which are implicated in the pathophysiology of liver damage.[6] By inhibiting TXA₂ synthesis, this compound is proposed to mitigate liver injury through several interconnected pathways:

-

Anti-inflammatory Effects: Ozagrel has been shown to suppress the expression of pro-inflammatory cytokines and cell death-related genes.[5][7]

-

Improved Microcirculation: By inhibiting platelet aggregation and promoting vasodilation, Ozagrel may enhance blood flow to the liver, which is crucial for tissue oxygenation and recovery, particularly in ischemia-reperfusion injury.[7]

-

Cytoprotective Effects: Studies have demonstrated a direct protective effect of Ozagrel on hepatocytes against toxic insults.[8][9]

The following diagram illustrates the proposed signaling pathway of this compound in the context of liver injury.

Preclinical Evidence in Acetaminophen-Induced Liver Injury

A key study by Tomishima et al. (2013) investigated the efficacy of this compound in a mouse model of acetaminophen (APAP)-induced liver injury, a common cause of acute liver failure.[8]

Experimental Protocol

The experimental workflow for this study is outlined below.

Quantitative Data

The study yielded significant quantitative data demonstrating the protective effects of Ozagrel.

| Parameter | APAP Group | APAP + Ozagrel (200 mg/kg) | p-value | Reference |

| Mortality (24h) | High | Significantly Attenuated | <0.01 | [8] |

| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | <0.01 | [10] |

| Plasma 2,3-dinor TXB₂ (pg/mL) | Increased | Significantly Suppressed | <0.01 | [3] |

| Hepatic Jun mRNA Expression (relative) | Increased | Significantly Inhibited | <0.05 | [8] |

| Hepatic Fos mRNA Expression (relative) | Increased | Significantly Inhibited | <0.01 | [8] |

| Hepatic Chop mRNA Expression (relative) | Increased | Significantly Inhibited | <0.05 | [8] |

Data presented as mean ± S.E.M. where applicable.

Ozagrel treatment significantly reduced mortality and serum alanine aminotransferase (ALT) levels, a key biomarker of liver damage.[8][10] It also attenuated hepatic centrilobular necrosis, hemorrhaging, and DNA fragmentation.[8] Mechanistically, Ozagrel inhibited the APAP-induced increase in plasma 2,3-dinor thromboxane B₂, a stable metabolite of TXA₂, and suppressed the hepatic expression of cell death-related mRNAs such as jun, fos, and chop.[3][8] However, it did not affect the depletion of hepatic total glutathione.[8] In vitro, Ozagrel significantly attenuated cell injury induced by N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, in a rat hepatocyte cell line.[8][9]

Preclinical Evidence in Liver Ischemia-Reperfusion Injury

Several studies have explored the utility of thromboxane A₂ synthase inhibitors, including Ozagrel (also known as OKY-046), in mitigating liver ischemia-reperfusion (I/R) injury, a significant complication in liver transplantation and surgery.

Experimental Protocols

The general experimental design for these studies involved inducing a period of warm ischemia in the liver of animal models (rats or dogs), followed by reperfusion. The treatment group received a TXA₂ synthase inhibitor prior to or during the ischemic period.

| Study | Animal Model | Ischemia Duration | Reperfusion Duration | Treatment | Key Parameters Measured |

| Kuroe et al. | Rats | 30 min | 30 min | CV-4151 (5 mg/kg, i.v.) | ATP levels, Liver Blood Flow, Microthrombi Formation |

| Goto et al. | Dogs | 60 min | - | OKY-046 | Serum TXB₂, 6-keto-PGF₁α, Transaminases, Histology |

| Yokoyama et al. | Rats | 100 min | - | OKY-046 (30 mg/kg, i.v.) | Survival, Serum Transaminases, Histology, Prostaglandin Levels |

Quantitative Data

These studies consistently demonstrated the protective effects of TXA₂ synthase inhibitors against I/R injury.

| Parameter | Control Group | Treatment Group | Outcome | Reference |

| ATP Levels (post-I/R) | Significantly Low | Significantly Improved Recovery | Improved energy metabolism | [7] |

| Liver Blood Flow (post-I/R) | Significantly Low | Accelerated Recovery | Enhanced microcirculation | [7] |

| Microthrombi Formation | Present | Mitigated | Reduced vascular occlusion | [7] |

| Serum TXB₂ (post-I/R) | Increased | Maintained Low Levels | Effective TXA₂ inhibition | [5] |

| Serum Transaminases (post-I/R) | Elevated | Lower Levels | Reduced hepatocellular injury | [5] |

| Histological Necrosis | Extensive | Reduced | Less tissue damage | [8] |

| Survival Rate | Low | Significantly Improved | Increased overall survival | [8] |

Premedication with a TXA₂ synthetase inhibitor significantly improved the recovery of ATP levels and accelerated the restoration of liver blood flow following reperfusion.[7] Morphological studies revealed that the inhibitor mitigated the formation of microthrombi during ischemia.[7] In a canine model, Ozagrel (OKY-046) treatment resulted in better liver function and less marked histologic changes compared to the control group.[5] Similarly, in a rat model, Ozagrel significantly improved survival and decreased serum transaminase levels and the extent of histological liver necrosis.[8]

Potential in Liver Fibrosis

While direct preclinical evidence for Ozagrel in treating liver fibrosis is limited, the known mechanisms of thromboxane A₂ and the findings in other liver injury models suggest a potential therapeutic role. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, and transforming growth factor-beta 1 (TGF-β₁) is a key profibrogenic cytokine. A study on alcoholic liver injury in rats demonstrated that thromboxane inhibitors could reduce the hepatic expression of TGF-β₁ and the degree of fibrosis.[7] This suggests that by inhibiting TXA₂, Ozagrel could potentially interfere with the signaling pathways that lead to the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the fibrotic liver.

The logical relationship for this hypothesized anti-fibrotic effect is depicted below.

Further research is warranted to investigate the direct effects of Ozagrel on hepatic stellate cell activation and in established preclinical models of liver fibrosis, such as carbon tetrachloride (CCl₄)-induced fibrosis or bile duct ligation.

Clinical Evidence

To date, there are no published clinical trials specifically evaluating the efficacy and safety of this compound for the treatment of liver injury or fibrosis in humans. The existing clinical data for Ozagrel primarily focuses on its approved indications, such as acute ischemic stroke.[2] A study on the effect of Ozagrel on human hepatic microsomal drug metabolism indicated that high doses might inhibit some cytochrome P-450-mediated drug metabolism.[4]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of acetaminophen-induced and ischemia-reperfusion liver injury. Its well-defined mechanism of action, centered on the inhibition of thromboxane A₂ synthase, provides a strong rationale for its protective effects against acute liver damage. The quantitative data from these studies consistently show improvements in key biochemical and histological markers of liver injury.

The potential of Ozagrel in chronic liver diseases, particularly liver fibrosis, is an intriguing area for future investigation. Based on the link between thromboxane A₂ and profibrogenic cytokines like TGF-β₁, there is a plausible, yet unproven, hypothesis that Ozagrel could offer anti-fibrotic benefits.

For drug development professionals, Ozagrel represents a promising candidate for repositioning for liver-related indications. The key next steps should include:

-

Preclinical studies in established liver fibrosis models: Investigating the efficacy of Ozagrel in models such as CCl₄-induced fibrosis or bile duct ligation is crucial to validate its anti-fibrotic potential.

-

In vitro studies on hepatic stellate cells: Elucidating the direct effects of Ozagrel on the activation, proliferation, and collagen production of hepatic stellate cells will provide valuable mechanistic insights.

-

Pharmacokinetic and pharmacodynamic studies in the context of liver disease: Understanding the drug's behavior in subjects with impaired liver function is essential.

-

Well-designed clinical trials: Ultimately, randomized controlled trials are needed to establish the safety and efficacy of this compound in patients with various forms of liver injury.

References

- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. biocytogen.com [biocytogen.com]

- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xia & He Publishing [xiahepublishing.com]